N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound characterized by its imidazo[1,2-a]pyrimidin-2-yl group and m-tolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide typically involves multistep organic reactions. One common approach is the condensation of 3-(imidazo[1,2-a]pyrimidin-2-yl)phenylamine with 2-(m-tolyl)acetyl chloride under controlled conditions. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide has shown potential as a biological probe in studying enzyme interactions and cellular processes. Its ability to bind to specific proteins makes it useful in biochemical assays.
Medicine: This compound has been investigated for its therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases. Its anti-inflammatory properties have been demonstrated in preclinical studies, suggesting its use as a lead compound for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide: This compound shares a similar imidazo[1,2-a]pyrimidin-2-yl group but differs in its sulfonamide moiety.
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another compound with an imidazo[1,2-a]pyrimidinyl group, but with a thiazol-2-amine structure.
Uniqueness: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-5-2-6-16(11-15)12-20(26)23-18-8-3-7-17(13-18)19-14-25-10-4-9-22-21(25)24-19/h2-11,13-14H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSZJJZKJSBATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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